molecular formula C15H19NO3 B11722374 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid

Cat. No.: B11722374
M. Wt: 261.32 g/mol
InChI Key: DAKKNNHIHXQXFB-UHFFFAOYSA-N
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Description

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid is a chemical compound with the molecular formula C15H19NO3 It is characterized by the presence of a piperidine ring, a benzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride and a base.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride: A hydrochloride salt form of the compound with similar properties.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A related compound with an ester group instead of a propanoic acid moiety.

Uniqueness

This compound is unique due to its specific combination of structural features, including the piperidine ring, benzyl group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid

InChI

InChI=1S/C15H19NO3/c17-14-8-9-16(10-12-4-2-1-3-5-12)11-13(14)6-7-15(18)19/h1-5,13H,6-11H2,(H,18,19)

InChI Key

DAKKNNHIHXQXFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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